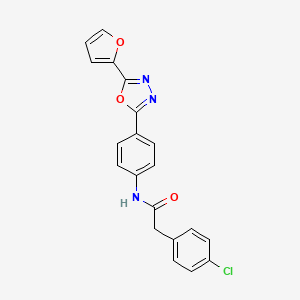

2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

WAY-321366 的合成路线和工业生产方法在现有的文献中没有详细描述。 该化合物通常以粉末形式保存在 -20°C 下,最多保存三年,或在 4°C 下保存两年 .

化学反应分析

WAY-321366 会发生各种化学反应,包括氧化、还原和取代反应 已知该化合物在 DMSO 中的浓度为 10 mM 时可溶 . 这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity : Recent studies have indicated that compounds similar to 2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide exhibit significant antimicrobial properties. The incorporation of the furan and oxadiazole moieties contributes to their effectiveness against various bacterial strains. For instance, derivatives of this compound have been tested for their inhibitory effects on Staphylococcus aureus and Escherichia coli, showing promising results in vitro .

Anti-inflammatory Properties : Compounds containing oxadiazole rings are noted for their anti-inflammatory effects. Research has demonstrated that derivatives of this compound can inhibit inflammatory mediators such as nitric oxide and prostaglandin E2 in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity : There is emerging evidence that this compound can induce apoptosis in cancer cell lines. Studies indicate that the compound may trigger caspase-dependent pathways leading to programmed cell death in various cancer types, including breast and prostate cancers .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Effects | Evaluate efficacy against bacterial strains | Showed significant inhibition of Staphylococcus aureus and E. coli growth |

| Anti-inflammatory Research | Assess impact on inflammatory markers | Reduced levels of nitric oxide and prostaglandin E2 in treated cells |

| Cancer Cell Line Study | Investigate apoptosis induction | Induced caspase activation leading to cell death in breast cancer cells |

作用机制

WAY-321366 通过抑制阿贝尔森酪氨酸激酶的活性来发挥其作用 . 这种激酶参与了各种细胞过程,包括细胞生长、分化和存活。 通过抑制这种激酶,WAY-321366 可以改变这些过程,使其成为癌症研究和其他涉及细胞信号通路研究中的宝贵工具 .

相似化合物的比较

WAY-321366 在其对阿贝尔森酪氨酸激酶的特异性抑制方面是独一无二的。 类似的化合物包括其他酪氨酸激酶抑制剂,如伊马替尼和达沙替尼 . 这些化合物也靶向酪氨酸激酶,但它们可能具有不同的特异性和作用机制。 WAY-321366 因其对阿贝尔森酪氨酸激酶的特异性抑制而脱颖而出,使其成为专注于这种特定激酶的研究中的宝贵工具 .

生物活性

The compound 2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.

Structural Overview

The compound consists of several functional groups:

- Chlorophenyl Group : Contributes to the lipophilicity and potential interaction with biological targets.

- Furan Ring : Known for its diverse biological activities, including antioxidant properties.

- 1,3,4-Oxadiazole Moiety : Associated with various pharmacological effects, particularly in anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds often exhibit activity against various cancer cell lines by targeting specific enzymes involved in cancer proliferation. For instance:

- Mechanism of Action : The oxadiazole moiety can inhibit enzymes such as thymidylate synthase and HDAC (histone deacetylase), which are critical in cancer cell growth and survival .

- Case Studies :

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related oxadiazole derivatives indicates:

- Broad Spectrum : Many 1,3,4-oxadiazole derivatives exhibit antibacterial and antifungal activities. For example, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, oxadiazole derivatives have been studied for other biological effects:

- Anti-inflammatory Activity : Some studies indicate that these compounds can reduce inflammation markers in vitro.

- Antioxidant Properties : The furan ring contributes to the antioxidant capacity of the molecule, providing protection against oxidative stress .

Summary of Biological Activities

属性

分子式 |

C20H14ClN3O3 |

|---|---|

分子量 |

379.8 g/mol |

IUPAC 名称 |

2-(4-chlorophenyl)-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |

InChI |

InChI=1S/C20H14ClN3O3/c21-15-7-3-13(4-8-15)12-18(25)22-16-9-5-14(6-10-16)19-23-24-20(27-19)17-2-1-11-26-17/h1-11H,12H2,(H,22,25) |

InChI 键 |

ROWDABZTEOITHO-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |

规范 SMILES |

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。